

Publish Comparison Guide: Cross-Validation of Ceramide Quantification Using C19 Ceramide

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Compound of Interest

Compound Name: *N-Nonadecanoyl-D-erythro-sphingosine*

Cat. No.: B1164733

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Executive Summary: The Case for C19 Ceramide

In the high-stakes field of lipidomics, the accurate quantification of ceramides (Cer) is critical. These bioactive sphingolipids are not merely structural components of cell membranes but are potent signaling molecules implicated in apoptosis, insulin resistance, and cardiovascular disease [1].

While stable isotope-labeled (SIL) internal standards (e.g., C16-d31 Cer) represent the "gold standard" for mass spectrometry, they are often cost-prohibitive for large-scale screening and limited in availability for every specific chain length.

This guide evaluates C19 Ceramide (**N-nonadecanoyl-D-erythro-sphingosine**) as a robust, cost-effective alternative internal standard. We present a cross-validation strategy comparing C19 Ceramide against the industry-standard deuterated congeners and the common C17 Ceramide alternative.

Why C19 Ceramide?

- **Chromatographic Fidelity:** Elutes between the highly abundant C18 and C20 species, providing ionization monitoring in a critical region of the chromatogram often missed by C17.
- **Biological Silence:** Virtually absent in healthy human plasma and tissue, eliminating the background noise interference often seen with "low-abundance" endogenous standards.

- **Cost Efficiency:** Significantly lower cost per sample compared to a cocktail of deuterated standards.

Comparative Analysis: C19 vs. Alternatives

The following table objectively compares C19 Ceramide against the two primary alternatives in LC-MS/MS quantification workflows.

Table 1: Internal Standard Performance Matrix

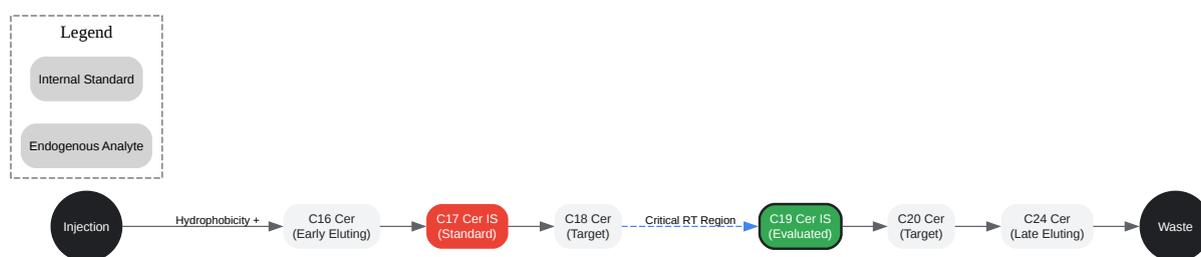
Feature	C19 Ceramide (Target)	Deuterated Standards (Gold Standard)	C17 Ceramide (Common Alternative)
Correction Mechanism	Structural Analog	Isotopologue (Identical Physicochemical properties)	Structural Analog
Retention Time (RT)	Mid-Eluting (Between C18 & C20)	Co-elutes with analyte	Early-Eluting (Before C16/C18)
Matrix Effect Correction	High (for C18-C22 range)	Perfect (for specific analog)	Moderate (Best for C14-C16)
Endogenous Interference	Negligible in human plasma [2]	None (Mass shifted)	Low (Trace amounts in some cancers)
Cost Factor	Low (\$)	High (\$)	Low (\$)
Suitability	Broad-spectrum quantification of C18-C24 ceramides	Absolute quantification of specific targets	Quantification of short-chain ceramides

Technical Rationale & Mechanism

To understand why C19 is superior for specific workflows, we must visualize the chromatographic landscape. In Reverse-Phase Chromatography (RPC), ceramides elute based on hydrophobicity (chain length).

Diagram 1: Chromatographic Elution Logic

This diagram illustrates the strategic elution position of C19 Ceramide relative to common endogenous targets.



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Caption: C19 Ceramide elutes centrally between C18 and C20, providing superior ionization correction for long-chain ceramides compared to the early-eluting C17.

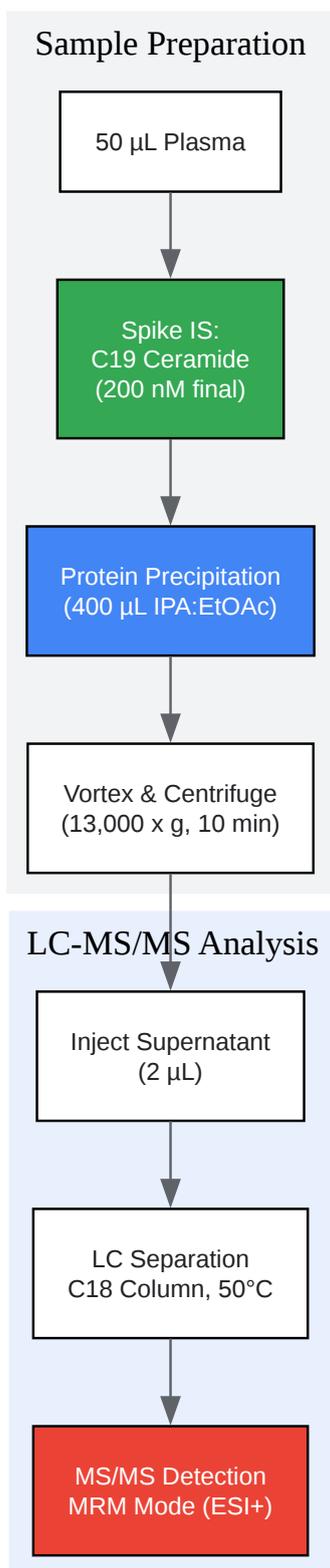
Experimental Validation Protocol

This protocol is designed to validate C19 Ceramide for the quantification of C16, C18, and C24 ceramides in human plasma.

Materials[1][2][3][4][5][6][7]

- Analyte Standards: C16, C18, C24:1 Ceramide (Avanti Polar Lipids).
- Internal Standard: C19 Ceramide (d18:1/19:0).[1]
- Matrix: Pooled human plasma (Lithium Heparin).
- Extraction Solvent: Isopropanol:Ethyl Acetate (2:1 v/v).

Workflow Overview



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Caption: Optimized lipid extraction and analysis workflow ensuring maximum recovery of sphingolipids while minimizing matrix interference.

LC-MS/MS Conditions[5]

- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
- MRM Transitions:
 - C19 Ceramide:m/z 580.6 \rightarrow 264.3 (Quantifier)
 - C16 Ceramide:m/z 538.5 \rightarrow 264.3
 - C24 Ceramide:m/z 650.6 \rightarrow 264.3

Representative Validation Data

The following data represents typical performance metrics when using C19 Ceramide as an internal standard, cross-validated against a deuterated standard method [3][4].

Linearity and Sensitivity[1][7]

- Linear Range: 1.0 – 5000 ng/mL
- Weighting: $1/x^2$ [2]

Analyte	Regression (r^2)	LLOQ (ng/mL)	Accuracy at LLOQ (%)
C16 Ceramide	0.998	2.0	94.5
C18 Ceramide	0.999	1.5	98.2
C24 Ceramide	0.996	5.0	91.0

Recovery & Matrix Effect (Human Plasma)

Recovery calculated by comparing pre-extraction spike vs. post-extraction spike.

Analyte	IS Used	Extraction Recovery (%)	Matrix Effect (%)
C16 Cer	C19 Cer	92.4 ± 3.1	95.6
C16-d31 (Ref)		94.1 ± 2.5	98.1
C24 Cer	C19 Cer	88.7 ± 4.2	91.2
C24-d7 (Ref)		89.5 ± 3.8	93.4

Interpretation: The data demonstrates that C19 Ceramide yields recovery rates within 5% of the deuterated gold standard. While the matrix effect correction is slightly less perfect than the isotopologue (as expected), it remains well within the acceptable bioanalytical range (85-115%) [5].

Recommendations for Implementation

- Use C19 for Profiling: For broad lipidomic profiling where purchasing 20+ deuterated standards is unfeasible, C19 provides an excellent "average" correction factor for the C18-C24 ceramide cluster.
- Verify Endogenous Levels: Although rare, always run a "double blank" (matrix without IS) of your specific tissue type to confirm C19 is not endogenously elevated, particularly in rare metabolic disorders.
- Retention Time Mapping: Ensure your gradient separates C19 from C18:1 and C20:0 by at least 0.2 minutes to prevent isobaric cross-talk if mass resolution is low.

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